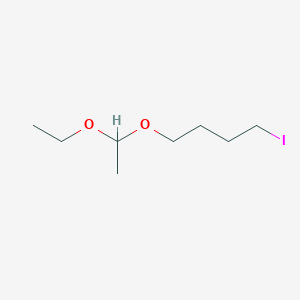![molecular formula C7H8N4 B14433770 3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine CAS No. 76603-09-3](/img/structure/B14433770.png)
3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that belongs to the class of fused triazines. This compound is characterized by its unique structure, which includes a pyridine ring fused to a triazine ring. The presence of nitrogen atoms in the ring system imparts significant chemical reactivity and potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine can be achieved through several methods. One common approach involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another method includes the Dimroth rearrangement, which involves the isomerization of heterocycles through the relocation of heteroatoms within the ring system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
化学反応の分析
Types of Reactions: 3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of nitrogen atoms in the ring system, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical versatility .
科学的研究の応用
3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound derivatives have shown potential as enzyme inhibitors and fluorescent probes.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials .
作用機序
The mechanism of action of 3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the ring system can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. For example, this compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Similar Compounds:
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
- 1,2,3-Triazolo[4,5-d]pyridazine
- 1,2,3-Triazolo[1,5-a]pyrazine
- 1,2,3-Triazolo[1,5-b]pyridazine
Comparison: Compared to these similar compounds, this compound stands out due to its unique fusion of pyridine and triazine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
特性
| 76603-09-3 | |
分子式 |
C7H8N4 |
分子量 |
148.17 g/mol |
IUPAC名 |
3-methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C7H8N4/c1-5-9-7-4-8-3-2-6(7)11-10-5/h2-4,11H,1H3,(H,9,10) |
InChIキー |
PISATXHFKLRAQI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CN=C2)NN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









